molecular formula C9H7ClN2O B176935 7-Chloro-3-methylquinoxalin-2(1h)-one CAS No. 17796-60-0

7-Chloro-3-methylquinoxalin-2(1h)-one

Cat. No.: B176935
CAS No.: 17796-60-0
M. Wt: 194.62 g/mol
InChI Key: AWJVVPSBHNSAAN-UHFFFAOYSA-N
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Description

7-Chloro-3-methylquinoxalin-2(1H)-one (CAS Number: 17796-60-0 ) is an organic compound with the molecular formula C 9 H 7 ClN 2 O and a molecular weight of 194.62 g/mol . This quinoxaline derivative serves as a key synthetic intermediate and active compound in various research fields, particularly in medicinal chemistry and materials science. In pharmaceutical research, the quinoxaline core is recognized for its broad spectrum of biological activities . Specifically, this compound and related compounds have been investigated for their antimicrobial properties , showing activity against both Gram-positive and Gram-negative bacteria . Furthermore, this compound is a precursor in the synthesis of more complex molecules with potential cytotoxic , anticonvulsant , and anti-COVID-19 activities . Beyond biomedical applications, this compound demonstrates significant value in industrial research. It functions as an effective corrosion inhibitor for mild steel in acidic environments such as 1.0 M hydrochloric acid . The presence of nitrogen heteroatoms and aromatic systems in its structure facilitates strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion . The compound can be synthesized from o-phenylenediamine and ethyl pyruvate, followed by chlorination . It is a nearly planar molecule, and in its crystalline form, its packing is stabilized by a combination of hydrogen bonding and π-stacking interactions . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-chloro-3-methyl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJVVPSBHNSAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293028
Record name 7-chloro-3-methylquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17796-60-0
Record name NSC86898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-3-methylquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

Table 1: Comparison of Physicochemical and Structural Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
7-Chloro-3-methylquinoxalin-2(1H)-one C₉H₇ClN₂O 194.62 Cl (C7), CH₃ (C3) 291–293 (decomp) Planar quinoxaline core; intramolecular H-bonding
3-Methyl-1H-quinoxalin-2-one C₉H₈N₂O 160.17 CH₃ (C3) Not reported Lacks Cl substituent; higher solubility in polar solvents
7-Bromo-3-methylquinoxalin-2(1H)-one C₉H₇BrN₂O 239.07 Br (C7), CH₃ (C3) 291–293 (decomp) Bromine’s larger atomic radius enhances steric effects; similar synthesis
7-Chloro-3,4-dihydroquinoxalin-2(1H)-one C₈H₇ClN₂O 182.61 Cl (C7), saturated C3–C4 bond Not reported Reduced aromaticity due to dihydro structure; altered reactivity
1-Ethyl-3-methylquinoxalin-2(1H)-one C₁₁H₁₂N₂O 188.23 CH₃ (C3), C₂H₅ (N1) Not reported Ethyl group increases lipophilicity; intermolecular π–π stacking

Key Differences in Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine substituent in this compound withdraws electron density, enhancing electrophilicity at C2 compared to the unsubstituted 3-methyl analog .
  • Solubility: The bromo analog (7-bromo-3-methylquinoxalin-2(1H)-one) exhibits lower solubility in ethanol due to increased molecular weight and halogen size, whereas the dihydro derivative (7-chloro-3,4-dihydroquinoxalin-2(1H)-one) shows improved water solubility from reduced aromaticity .
  • Thermal Stability : Both chloro and bromo derivatives decompose near 290°C, suggesting similar thermal stability despite halogen differences .

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